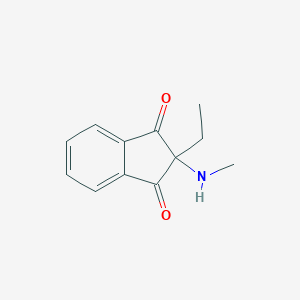
2-ethyl-2-(methylamino)-1H-indene-1,3(2H)-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-ethyl-2-(methylamino)-1H-indene-1,3(2H)-dione is an organic compound with a unique structure that includes an indene backbone and functional groups that contribute to its reactivity and applications
Méthodes De Préparation
The synthesis of 2-ethyl-2-(methylamino)-1H-indene-1,3(2H)-dione typically involves multi-step organic reactions. One common synthetic route includes the alkylation of indene derivatives followed by functional group transformations to introduce the ethyl and methylamino groups. Industrial production methods may involve optimized reaction conditions such as controlled temperature, pressure, and the use of catalysts to increase yield and purity.
Analyse Des Réactions Chimiques
2-ethyl-2-(methylamino)-1H-indene-1,3(2H)-dione undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or amines.
Substitution: Nucleophilic or electrophilic substitution reactions can introduce new functional groups. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles or electrophiles. The major products formed depend on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
2-ethyl-2-(methylamino)-1H-indene-1,3(2H)-dione has several applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: The compound’s derivatives may have biological activity, making it useful in drug discovery and development.
Industry: It can be used in the production of materials with specific properties, such as polymers or dyes.
Mécanisme D'action
The mechanism of action of 2-ethyl-2-(methylamino)-1H-indene-1,3(2H)-dione involves its interaction with molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to a cascade of biochemical events. The specific pathways involved depend on the compound’s structure and the nature of the target.
Comparaison Avec Des Composés Similaires
Similar compounds to 2-ethyl-2-(methylamino)-1H-indene-1,3(2H)-dione include:
1H-Indene, 2,3-dihydro-1,3-dimethyl-: This compound has a similar indene backbone but different functional groups.
1H-Inden-1-one, 2,3-dihydro-: Another indene derivative with a ketone functional group.
1H-Indene, 1-ethyl-2,3-dihydro-: Similar structure with an ethyl group but lacks the methylamino group
This overview provides a detailed look at this compound, highlighting its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Propriétés
Numéro CAS |
20915-57-5 |
|---|---|
Formule moléculaire |
C12H13NO2 |
Poids moléculaire |
203.24 g/mol |
Nom IUPAC |
2-ethyl-2-(methylamino)indene-1,3-dione |
InChI |
InChI=1S/C12H13NO2/c1-3-12(13-2)10(14)8-6-4-5-7-9(8)11(12)15/h4-7,13H,3H2,1-2H3 |
Clé InChI |
LDYGJOOHMBDCHE-UHFFFAOYSA-N |
SMILES |
CCC1(C(=O)C2=CC=CC=C2C1=O)NC |
SMILES canonique |
CCC1(C(=O)C2=CC=CC=C2C1=O)NC |
Key on ui other cas no. |
20915-57-5 |
Numéros CAS associés |
23780-36-1 (hydrochloride) |
Synonymes |
2-ethyl-2-methylamino-1,3-indanedione hydrochloride methindione methindione hydrochloride methindione tosylate metindion |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















